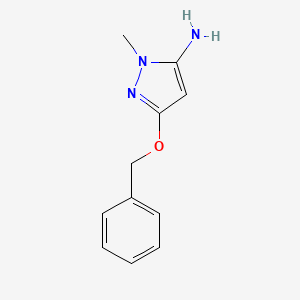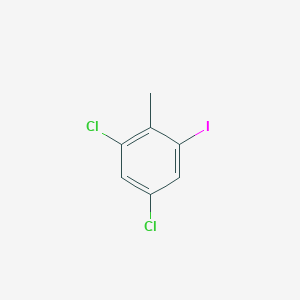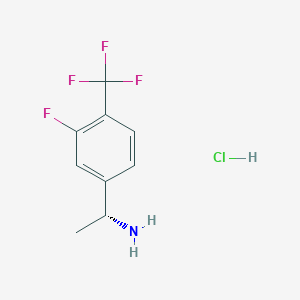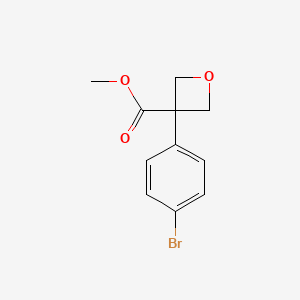![molecular formula C12H8ClNO2S B6336072 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on CAS No. 1418130-86-5](/img/structure/B6336072.png)
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on, also known as CMT-8, is a novel synthetic molecule that has been developed to have potential therapeutic applications in the fields of medicine and chemistry. CMT-8 is a member of the oxazepin family of molecules, which are a subclass of heterocyclic compounds. CMT-8 is a promising new molecule for research and development due to its unique chemical structure and potential therapeutic applications.
科学的研究の応用
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has been studied for its potential applications in the fields of medicine and chemistry. In particular, this compound has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use in the development of novel pharmaceuticals, such as antifungal agents and antiviral agents.
作用機序
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on is believed to act through a variety of mechanisms, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the production of prostaglandins, this compound is believed to reduce inflammation and pain. Additionally, this compound is believed to act as an antioxidant, which means it can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, this compound has been studied for its potential anti-inflammatory and antioxidant effects. Additionally, this compound has been studied for its potential effects on the nervous system, including its potential ability to protect neurons from damage and to promote neuronal growth and repair.
実験室実験の利点と制限
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on has a number of advantages for use in laboratory experiments. This compound is relatively easy and inexpensive to synthesize and is soluble in a variety of organic solvents. Additionally, this compound is stable under a variety of laboratory conditions and is not toxic. However, this compound can be difficult to purify due to its low solubility in water, and it has a relatively short shelf life.
将来の方向性
In the future, 2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on may be used in the development of novel pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, this compound could be used to develop treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound could also be used to develop treatments for other diseases, such as cancer, and to develop treatments for inflammation and pain. Furthermore, this compound could be used to develop new methods for drug delivery and to improve the efficacy of existing drugs.
合成法
2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on can be synthesized using a variety of methods, including the synthesis of its precursor, 2-chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazoline. This precursor can be synthesized from the reaction of 2-chlorobenzothiophene and ethyl chloroformate in the presence of an acid catalyst. The resulting product is then reacted with an amine to form this compound.
特性
IUPAC Name |
2-chloro-8-methyl-5H-thieno[2,3-b][1,5]benzoxazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c1-6-2-3-8-9(4-6)16-12-7(11(15)14-8)5-10(13)17-12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDOEYUDHJZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)SC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)


![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)



![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)